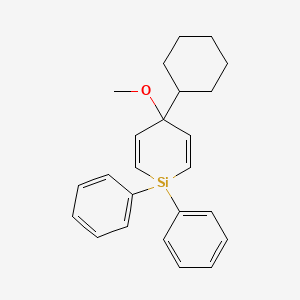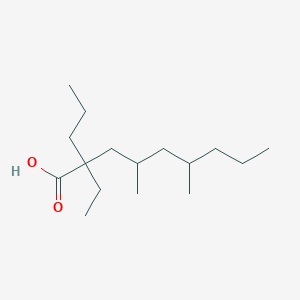
4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl group, a methoxy group, and two phenyl groups attached to a silicon atom in a dihydro configuration. The presence of these diverse functional groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline typically involves the reaction of cyclohexylmagnesium bromide with diphenylsilane in the presence of a methoxy group donor. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its ability to form stable complexes with metals and other organic molecules makes it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethyldiphenylsilane: Similar structure but lacks the methoxy group.
Methoxyphenylsilane: Contains a methoxy group but lacks the cyclohexyl and diphenyl groups.
Diphenylsilane: Lacks both the cyclohexyl and methoxy groups.
Uniqueness
4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline is unique due to the presence of both cyclohexyl and methoxy groups attached to the silicon atom, which imparts distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler silane compounds.
Properties
CAS No. |
61739-49-9 |
|---|---|
Molecular Formula |
C24H28OSi |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
4-cyclohexyl-4-methoxy-1,1-diphenylsiline |
InChI |
InChI=1S/C24H28OSi/c1-25-24(21-11-5-2-6-12-21)17-19-26(20-18-24,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h3-4,7-10,13-21H,2,5-6,11-12H2,1H3 |
InChI Key |
QCHADQKUULOJCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=C[Si](C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)



phosphanium chloride](/img/structure/B14546349.png)



![6H-Cyclopenta[b]thiophene, 5,6-dimethyl-](/img/structure/B14546383.png)





